molecular formula C8H6LiN3O2 B2719705 Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2059971-63-8

Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No. B2719705
M. Wt: 183.1
InChI Key: UKGVXYYMUWPFAN-UHFFFAOYSA-M
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Description

“Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate” is a chemical compound with the CAS Number: 2059971-63-8 . Its IUPAC name is lithium 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate . The compound has a molecular weight of 183.1 .


Synthesis Analysis

Imidazo[1,5-a]pyrimidine derivatives have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers . A condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde or its derivatives in TFA has been demonstrated as a convenient route toward 3-substituted imidazo[1,5-a]-pyrimidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2.Li/c1-5-2-9-7-6(8(12)13)10-4-11(7)3-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 .


Chemical Reactions Analysis

The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Material Applications

Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate and related compounds have been explored for their unique chemical properties and applications in material science. For instance, the synthesis of quinazoline derivatives through anionic cycloaddition reactions involving lithium salts of similar compounds demonstrates the versatility of these materials in organic synthesis. These reactions enable the production of complex molecules in a single step, highlighting the potential for lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate derivatives in the synthesis of pharmaceuticals and organic materials (Wada et al., 1992).

Electrochemistry and Battery Technology

Research into ionic liquids and electrolytes has shed light on the potential use of lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate in enhancing the performance of lithium batteries. For example, studies on the electrochemical stability of imidazolium-based ionic liquids as electrolytes for lithium batteries indicate that these compounds can significantly influence the efficiency and stability of battery systems. The investigation of lithium-doped ionic liquid electrolytes demonstrates the impact of lithium salts on the ionic conductivity and thermal stability of these systems, providing insights into the development of more efficient and safer batteries (Kazemiabnavi et al., 2016).

Photoluminescence and Material Characterization

The synthesis and structural characterization of lithium carboxylate frameworks have revealed interesting photoluminescent properties, which could be exploited in the development of novel optical materials and sensors. These frameworks, incorporating lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate, show guest-dependent photoluminescence behavior, making them suitable for applications in sensing, light-emitting diodes (LEDs), and other optoelectronic devices (Aliev et al., 2014).

Neuroscience and Pharmacology

Although the request specifically excluded drug use and dosage information, it's worth noting that lithium compounds, including those related to lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate, play a significant role in neuroscience research, particularly in the study of bipolar disorder and neuroprotection. Research focusing on the mechanisms of lithium action at the molecular level contributes to a better understanding of its therapeutic effects, including neuroprotection and modulation of synaptic activity (Gideons et al., 2017).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Some of the precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the retrieved documents, imidazo[1,5-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, and antibacterial agents . This suggests potential future directions for the development and application of “Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate”.

properties

IUPAC Name

lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.Li/c1-5-2-9-7-6(8(12)13)10-4-11(7)3-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGVXYYMUWPFAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C=NC(=C2N=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate

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